molecular formula C17H27NO3 B291514 N-(2-ethylhexyl)-2,4-dimethoxybenzamide

N-(2-ethylhexyl)-2,4-dimethoxybenzamide

Cat. No. B291514
M. Wt: 293.4 g/mol
InChI Key: VSMSFFIVEXYRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-2,4-dimethoxybenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is a colorless liquid with a slight odor and is used topically to repel insects such as mosquitoes, ticks, and flies.

Mechanism of Action

The exact mechanism of action of N-(2-ethylhexyl)-2,4-dimethoxybenzamide is not fully understood. However, it is believed that N-(2-ethylhexyl)-2,4-dimethoxybenzamide works by interfering with the insect's ability to detect and locate its host. N-(2-ethylhexyl)-2,4-dimethoxybenzamide may also interfere with the insect's ability to feed by blocking the insect's olfactory receptors.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2,4-dimethoxybenzamide has been shown to have a low toxicity profile in humans. However, studies have shown that N-(2-ethylhexyl)-2,4-dimethoxybenzamide can cause skin irritation and allergic reactions in some individuals. N-(2-ethylhexyl)-2,4-dimethoxybenzamide has also been shown to have some neurotoxic effects in animals, although these effects have not been observed in humans.

Advantages and Limitations for Lab Experiments

N-(2-ethylhexyl)-2,4-dimethoxybenzamide is widely used in laboratory experiments as a positive control for insect repellency assays. N-(2-ethylhexyl)-2,4-dimethoxybenzamide is highly effective in repelling insects and is therefore an ideal standard for comparison with other insect repellents. However, N-(2-ethylhexyl)-2,4-dimethoxybenzamide can be expensive and its use may be limited by its potential toxicity.

Future Directions

There are several areas of research that could be explored in relation to N-(2-ethylhexyl)-2,4-dimethoxybenzamide. One area of research could be to investigate the mechanism of action of N-(2-ethylhexyl)-2,4-dimethoxybenzamide in more detail. Another area of research could be to explore the potential use of N-(2-ethylhexyl)-2,4-dimethoxybenzamide in combination with other insect repellents to increase its effectiveness. Additionally, research could be conducted to explore the potential use of N-(2-ethylhexyl)-2,4-dimethoxybenzamide in other areas, such as agriculture and livestock production. Overall, N-(2-ethylhexyl)-2,4-dimethoxybenzamide has proven to be a highly effective insect repellent and its potential uses and applications are vast.

Synthesis Methods

The synthesis of N-(2-ethylhexyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-ethylhexanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by distillation to obtain pure N-(2-ethylhexyl)-2,4-dimethoxybenzamide.

Scientific Research Applications

N-(2-ethylhexyl)-2,4-dimethoxybenzamide has been extensively studied for its insect repellent properties. Research has shown that N-(2-ethylhexyl)-2,4-dimethoxybenzamide is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. N-(2-ethylhexyl)-2,4-dimethoxybenzamide is also effective against insect-borne diseases such as malaria, dengue fever, and Zika virus.

properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-ethylhexyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C17H27NO3/c1-5-7-8-13(6-2)12-18-17(19)15-10-9-14(20-3)11-16(15)21-4/h9-11,13H,5-8,12H2,1-4H3,(H,18,19)

InChI Key

VSMSFFIVEXYRSZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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